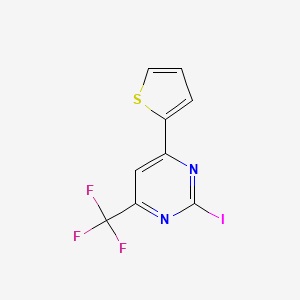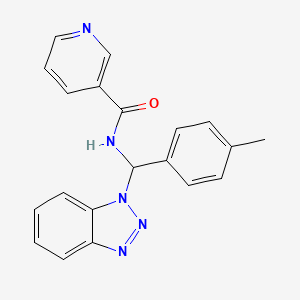![molecular formula C18H21N2O9S- B13730830 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate CAS No. 207613-07-8](/img/structure/B13730830.png)
2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) is a complex organic compound that features a carboxymethyl group and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxymethyl Group: This step may involve carboxylation reactions using reagents such as chloroacetic acid.
Coupling Reactions: The final step often involves coupling the pyrrolidine ring with the carboxymethyl group under specific reaction conditions, such as the presence of catalysts and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, pharmaceuticals, and materials.
作用机制
The mechanism of action of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-ETH)
- N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-PROP)
Uniqueness
The uniqueness of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
207613-07-8 |
|---|---|
分子式 |
C18H21N2O9S- |
分子量 |
441.4 g/mol |
IUPAC 名称 |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O6.C7H8O3S/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3H,1,4-7H2,(H,16,17)(H,18,19);2-5H,1H3,(H,8,9,10)/p-1 |
InChI 键 |
WRLONHPTPXRPQG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


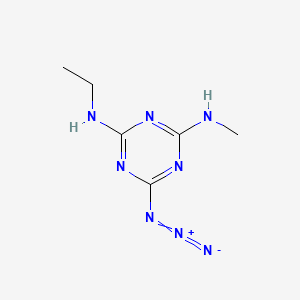
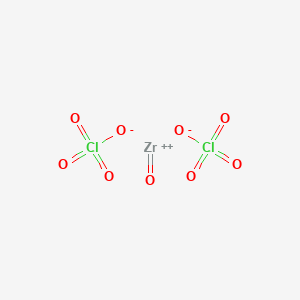
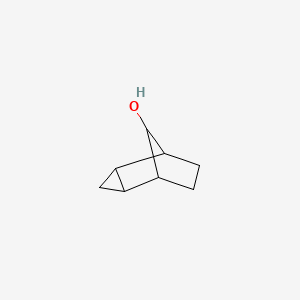
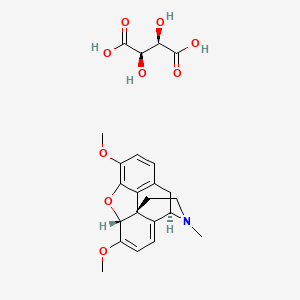
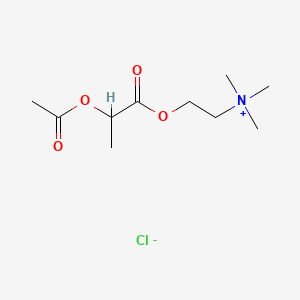

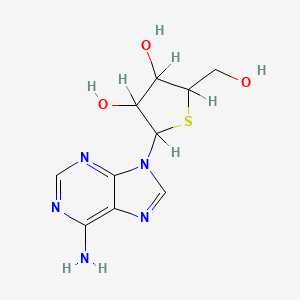
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
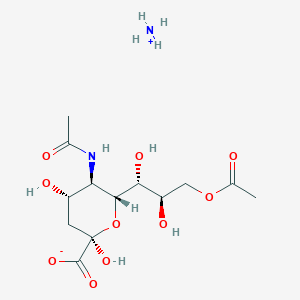
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
